molecular formula C14H11ClN2OS2 B2521538 (E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865544-00-9

(E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2521538
CAS No.: 865544-00-9
M. Wt: 322.83
InChI Key: SDXGCECFMNLKDC-JQIJEIRASA-N
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Description

The compound “(E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been studied for their potential as antimycobacterial agents . They have also been investigated for their potential antidepressant and anticonvulsant effects .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate carbonyl compounds with thiosemicarbazide in ethanol at room temperature, in the presence of acetic acid as the catalyst . Another method involves the design and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by spectroscopic methods . The structure of these compounds often includes a phenyl and thiazole ring, as well as sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of appropriate carbonyl compounds with thiosemicarbazide . Another method involves the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined by spectroscopic methods . These compounds often include a phenyl and thiazole ring, as well as sulfur and nitrogen atoms .

Scientific Research Applications

Antimicrobial and Anticancer Applications Thiophene-2-carboxamide derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer activities. The compounds, including 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, have shown promising results in biological evaluations and molecular docking studies, indicating their potential use in the development of new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021). Furthermore, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives synthesized by a series of reactions have exhibited good inhibitory activity against cell lines, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety in their structures, demonstrating their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Antitubercular Activity A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been designed, synthesized, and tested for their antitubercular activity. These compounds have shown promising results against Mycobacterium tuberculosis, with five analogs exhibiting significant antitubercular activity and lower cytotoxicity profiles, making them potential candidates for further development as antitubercular agents (Marvadi et al., 2020).

Solvatochromism and Dipole Moment Estimation The absorption and fluorescence spectra of certain carboxamide derivatives, including those with thiophene moieties, have been studied to estimate ground and excited state dipole moments. These studies provide valuable insights into the solvatochromic behavior of these molecules, contributing to the understanding of their electronic properties and potential applications in fields such as molecular electronics and fluorescence-based sensors (Patil et al., 2011).

Crystal Structure Analysis The crystal structure and molecular interactions of specific thiophene-2-carboxamide derivatives have been analyzed through single crystal X-ray diffraction studies. Understanding the crystal structure provides valuable information regarding the molecular geometry and potential intermolecular interactions, which are crucial for designing molecules with desired physical and chemical properties (Prabhuswamy et al., 2016).

Mechanism of Action

The mechanism of action for similar compounds may involve increasing the concentrations of serotonin and norepinephrine . These compounds have been found to have potential antidepressant and anticonvulsant effects .

Future Directions

Future research could focus on the development of new selective fluorogenic probes for monitoring cellular components of healthy and infected cells . This could help to determine the mechanism of the pathogenesis of new pathogens in living cells .

Properties

IUPAC Name

5-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c1-8-4-3-5-9-12(8)17(2)14(20-9)16-13(18)10-6-7-11(15)19-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXGCECFMNLKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)Cl)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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